2-Cyclopropyl-6-(ethoxymethyl)pyrimidin-4-amine
Overview
Description
2-Cyclopropyl-6-(ethoxymethyl)pyrimidin-4-amine (2-CEMPA) is an important synthetic compound that has been extensively studied in the fields of organic chemistry, biochemistry, and pharmacology. It has been used in a variety of laboratory experiments and has been found to have a wide range of possible applications.
Scientific Research Applications
Synthesis and Activity Evaluation
- Synthesis and Biological Activities : This compound and its derivatives have been synthesized for various biological activities, including anti-inflammatory, analgesic, and antifungal effects. For instance, certain pyrimidine derivatives exhibited significant anti-inflammatory and analgesic activities in preclinical models (Sondhi et al., 2009). Additionally, modifications of the pyrimidine scaffold have led to compounds with notable antifungal effects against significant types of fungi (Jafar et al., 2017).
Chemical Transformations
- Chemical Transformations and Applications : The versatility of pyrimidine derivatives in chemical transformations is highlighted by their use in synthesizing polyfunctional fused heterocyclic compounds, indicating their utility in developing complex molecular architectures with potential for various applications (Hassaneen et al., 2003).
Molecular Recognition
- Molecular Recognition : The ability of certain pyrimidine derivatives to act as ditopic receptors for complexing substrates like guanosine 5'-monophosphate showcases their potential in molecular recognition and sensor applications, highlighting the breadth of their utility beyond traditional therapeutic roles (Furuta et al., 1991).
Anticancer Activity
- Anticancer Drug Development : Pyrimidine derivatives have been explored for their anticancer activities, with some compounds showing significant effects against cancer cell lines in vitro and in vivo, underscoring their potential as candidates for anticancer drug development (Tadesse et al., 2017).
properties
IUPAC Name |
2-cyclopropyl-6-(ethoxymethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-14-6-8-5-9(11)13-10(12-8)7-3-4-7/h5,7H,2-4,6H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXVZHRXZSZJEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=NC(=N1)C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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